

IR-820 dye chemical structure and synthesis

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Compound of Interest

Compound Name: IR-820

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An In-depth Technical Guide to IR-820 Dye

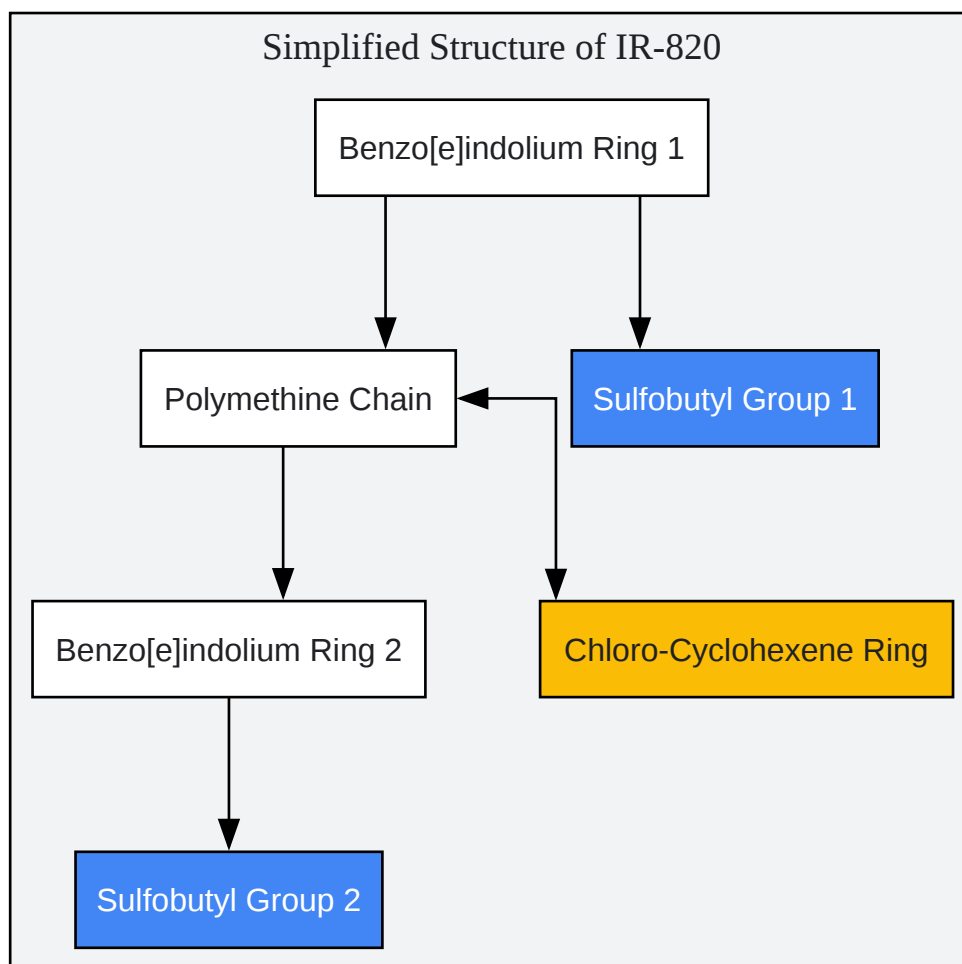
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the near-infrared (NIR) cyanine dye, **IR-820**, focusing on its chemical structure, synthesis, and key technical data relevant to research and drug development. **IR-820** is recognized for its applications in fluorescence imaging, photothermal therapy, and as a contrast agent.

Chemical Structure and Physicochemical Properties

IR-820 is an indocyanine dye, structurally similar to Indocyanine Green (ICG), but with modifications that enhance its stability.^[1] Its chemical formula is $C_{46}H_{50}ClN_2NaO_6S_2$, and it has a molecular weight of 849.47 g/mol.^{[2][3]} The dye is characterized by two indolenine rings linked by a polymethine chain containing a chloro-substituted cyclohexene ring, and two sulfobutyl groups that enhance its aqueous solubility. It is typically supplied as a brown to dark brown solid.^[2]

The structure of **IR-820** allows for strong absorption in the near-infrared spectrum, making it an effective agent for deep-tissue applications.^[4] Due to its good biocompatibility, it holds significant potential for clinical applications, including functional angiography and cancer theranostics.^[5]



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Simplified block diagram of the core **IR-820** chemical structure.

Quantitative Data

The photophysical and chemical properties of **IR-820** are summarized below. Note that properties such as absorption, emission, and quantum yield are highly dependent on the solvent and local environment (e.g., binding to serum proteins).[5][6]

Table 1: Physicochemical and Spectroscopic Properties of **IR-820**

Property	Value	Conditions / Notes	Source
Molecular Formula	C ₄₆ H ₅₀ ClN ₂ NaO ₆ S ₂	[2][3]	
Molecular Weight	849.47 g/mol	[2][3]	
Excitation Max (λ _{ex})	~710 nm	[2][3][4]	
~800 nm	[2]		
Emission Max (λ _{em})	~820 nm	In water (~829 nm), shifts to ~858 nm in serum.[5][6]	[2][4][5][6]
Absorption Max (λ _{abs})	~690 nm	In aqueous solution.[7]	[7]
812 nm	Additional absorption peak.[8]	[8]	
Molar Extinction Coefficient (ε)	198,181 M ⁻¹ cm ⁻¹	In methanol.[9]	[9]
7.2 x 10 ⁵ M ⁻¹ cm ⁻¹	In aqueous solution.[7]	[7]	
Quantum Yield (Φ)	0.313%	In water.[5][6]	[5][6]
2.521%	In 10% Fetal Bovine Serum (FBS).[5][6]	[5][6]	
Melting Point	>300 °C	[7]	
Appearance	Solid	Brown to dark brown powder.[2]	[2]

Synthesis and Experimental Protocols

While the de novo synthesis of **IR-820** is complex, it is commercially available for research purposes.[2][10] More commonly, researchers synthesize **IR-820**-based nanoparticles or complexes to improve its stability, circulation time, and therapeutic efficacy.[8][11][12]

The formation of a complex between **IR-820** and Human Serum Albumin (HSA) has been shown to significantly enhance its NIR-II fluorescence.[8][13] This complex can be formed endogenously after intravenous injection or prepared exogenously.[13]

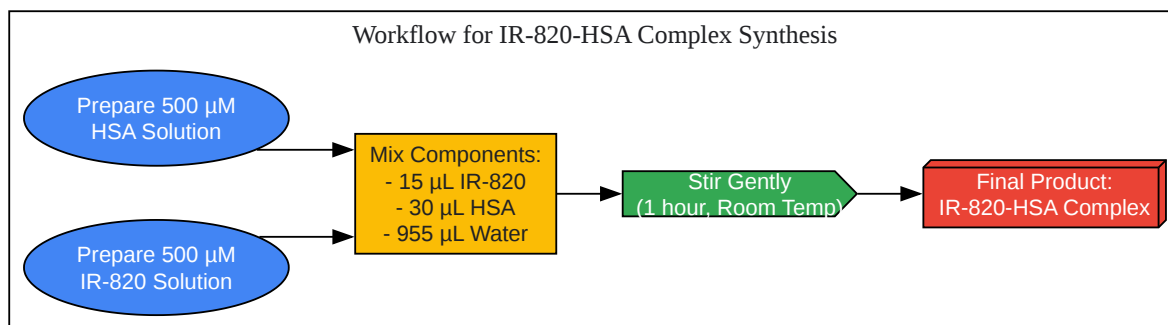
Objective: To prepare an **IR-820**-HSA complex for enhanced NIR-II fluorescence imaging.

Materials:

- **IR-820** dye
- Human Serum Albumin (HSA)
- Ultrapure water or Phosphate-Buffered Saline (PBS)

Procedure:[8][12]

- Prepare a 500 μM stock solution of **IR-820** in ultrapure water.
- Prepare a 500 μM stock solution of HSA in ultrapure water.
- In a suitable vessel, mix 15 μL of the **IR-820** stock solution with 30 μL of the HSA stock solution.
- Add 955 μL of ultrapure water to the mixture to achieve a final volume of 1 mL.
- Gently stir the mixture at room temperature for 1 hour to allow for complex formation.
- The resulting **IR-820**-HSA complex is ready for use and can be stored at 4°C.



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Synthesis workflow for the **IR-820**-HSA complex.

Encapsulating **IR-820** into biodegradable polymer nanoparticles like poly(lactic-co-glycolic acid) (PLGA) can improve its stability and facilitate targeted delivery.^{[11][14]}

Objective: To encapsulate **IR-820** dye within PLGA nanoparticles using a nanoprecipitation method.

Materials:^{[11][14]}

- **IR-820** dye
- PLGA (poly(lactic-co-glycolic acid)), carboxylic acid terminated
- Acetone
- Dimethyl sulfoxide (DMSO) (optional, for initial dye dissolution)
- Distilled water

Procedure:^{[11][14]}

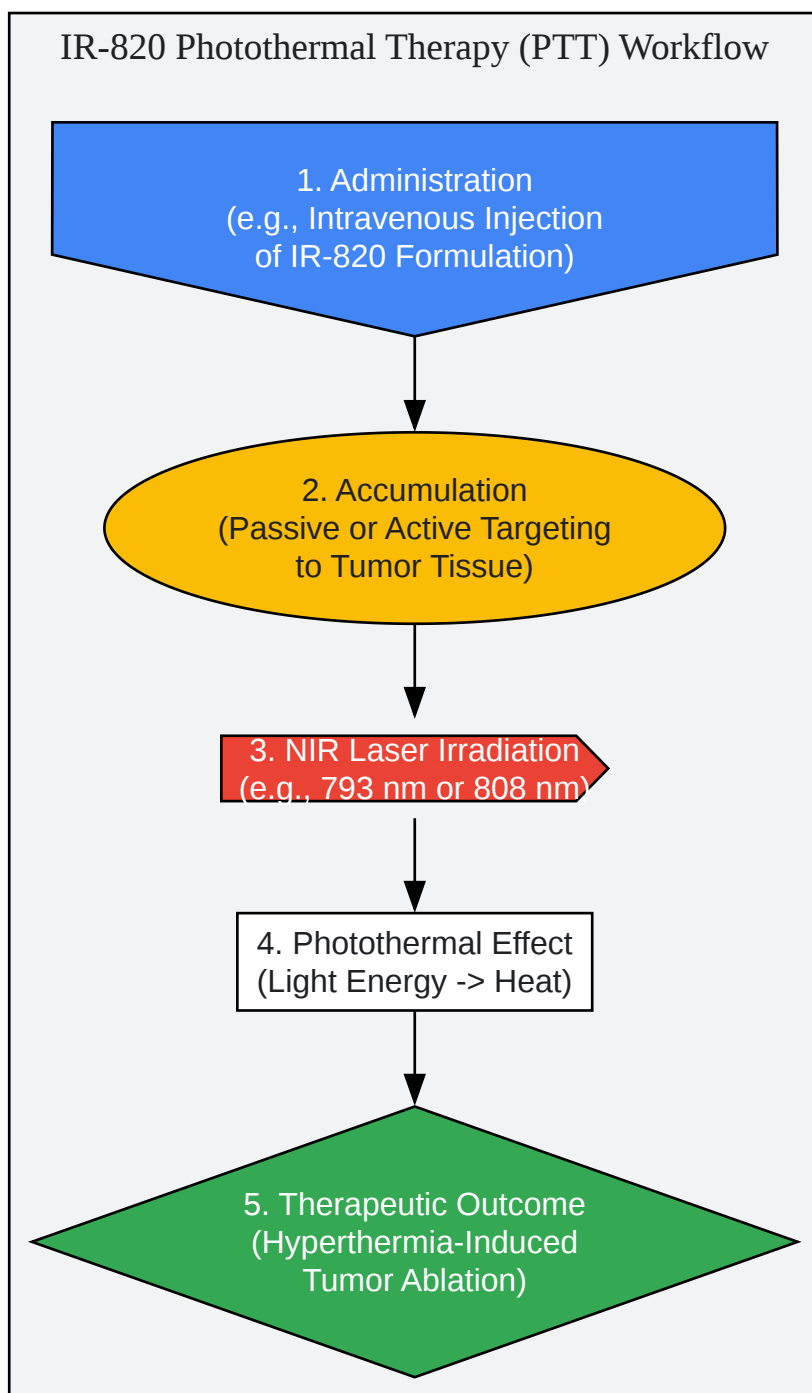
- Dissolve PLGA in acetone to a concentration of 1 mg/mL.

- Dissolve a calculated amount of **IR-820** dye in the PLGA/acetone solution. For example, add **IR-820** to a final concentration of 0.5 mg/mL. Alternatively, **IR-820** can be first dissolved in a minimal amount of DMSO and then added to the PLGA solution.[11]
- While stirring, add the PLGA/**IR-820** organic mixture dropwise to distilled water. A typical volume ratio is 1:3 (organic phase to aqueous phase).[14]
- Continue stirring the resulting emulsion for at least 2 hours to allow the acetone to evaporate completely, leading to the formation of nanoparticles.
- The nanoparticle suspension can then be purified (e.g., by centrifugation or dialysis) to remove unencapsulated dye and excess solvent.

Key Applications: Photothermal Therapy Workflow

A primary application for **IR-820** is as a photothermal agent for cancer therapy.[5][15] When irradiated with a NIR laser, the dye absorbs light energy and converts it into heat, inducing hyperthermia in the surrounding tissue and causing localized cell death.[15]

The workflow involves administering the **IR-820** formulation, allowing it to accumulate in the target tissue (e.g., a tumor), and then applying external laser irradiation. The temperature increase at the tumor site can be monitored using an IR thermal camera.[5] At a laser intensity of 0.5 W/cm², **IR-820** solution can reach 55°C within 4 minutes, a temperature sufficient for photothermal ablation.[5]



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Generalized workflow for in vivo photothermal therapy using **IR-820**.

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